4,4'-Trimethylenedipyridine is an organic compound characterized by its linear structure, which features a central propane chain flanked by two pyridine rings. The molecular formula is , and it has a molecular weight of approximately 214.26 g/mol. Each pyridine ring contains a nitrogen atom within a six-membered aromatic structure, providing two electron-donating centers that can coordinate with metal ions, making this compound of interest in coordination chemistry and material science .
The chemical reactivity of 4,4'-Trimethylenedipyridine primarily involves its ability to form coordination complexes with various metal ions. For instance, reactions with divalent metal halides, such as zinc chloride or bromide, yield coordination complexes like and similar structures . The compound has also been utilized in the synthesis of metal-organic frameworks (MOFs), demonstrating its versatility in forming complex structures under hydrothermal conditions .
Several synthesis methods for 4,4'-Trimethylenedipyridine have been documented:
4,4'-Trimethylenedipyridine has several notable applications:
Interaction studies involving 4,4'-Trimethylenedipyridine focus on its coordination properties with various metal ions. These studies reveal how the flexibility of the trimethylene linker influences the structure and stability of the resulting coordination polymers. For example, interactions with zinc ions have been shown to yield novel hybrid networks that exhibit unique structural properties . Further research is needed to explore its interactions with other biologically relevant molecules.
Several compounds share structural similarities with 4,4'-Trimethylenedipyridine. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
2,2'-Bipyridine | Bidentate ligand | Forms stable chelate complexes; widely used in catalysis. |
1,10-Phenanthroline | Bidentate ligand | Stronger chelation properties; used in metal ion detection. |
4,4'-Bipyridine | Linear dipyridyl ligand | Similar coordination properties; used in MOF synthesis. |
3,3'-Dimethyl-2,2'-bipyridine | Bidentate ligand | Exhibits enhanced solubility; utilized in organic synthesis. |
Uniqueness of 4,4'-Trimethylenedipyridine:
4,4'-Trimethylenedipyridine (TMDP) has been synthesized through conventional organic routes since the mid-20th century. Early methods focused on coupling reactions between pyridine derivatives, leveraging the reactivity of pyridine nitrogen atoms.
1.1.1 Coupling Reactions
One foundational approach involves the reaction of 4-vinylpyridine with 4-methylpyridine in the presence of potassium and hydroquinone as a reductant in benzene solvent. This method, first reported by Hoffmann-La Roche (US2624738), yields TMDP via a radical-mediated coupling mechanism. The reaction proceeds under mild conditions (room temperature, 20 hours) with moderate yields, though specific percentages are not disclosed in available literature.
1.1.2 Condensation Reactions
Alternative routes employ condensation strategies. For example, the reaction of 4-pyridinecarboxaldehyde with 1,3-propanediamine under reductive amination conditions produces TMDP. While this method is less frequently reported, it highlights the versatility of amine-aldehyde condensation for constructing the trimethylene linker.
1.2 Modern Hydrothermal/Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods have emerged as powerful tools for synthesizing TMDP-based coordination polymers and metal-organic frameworks (MOFs). These techniques leverage high-temperature solvents to control crystal growth and structural motifs.
1.2.1 Hydrothermal Synthesis of TMDP-Based MOFs
A representative method involves reacting TMDP with copper nitrate trihydrate in a methanol/water mixture (1:1 ratio) under ambient conditions. Stirring for 20 hours yields a 2D Cu-MOF, which can be exfoliated into nanosheets via ultrasonication. This approach enables precise control over particle size and surface area, critical for applications in drug delivery and dye removal.
1.2.2 Solvothermal Synthesis of Cadmium Frameworks
Cadmium-based frameworks incorporating TMDP and trimesic acid have been synthesized hydrothermally. Reactions in sealed autoclaves at 175°C produce three-dimensional structures with herringbone or interpenetrated topologies. These methods achieve high crystallinity and enable systematic tuning of pore dimensions (e.g., 3.4 × 11.0 Å in [Cd(HBTC)(TMD)(2)].8.5H₂O).
1.3 Catalytic Systems for Improved Yield and Selectivity
Catalytic systems have been explored to enhance reaction efficiency, particularly in cross-coupling reactions involving pyridine derivatives.
1.3.1 Palladium-Catalyzed Cross-Coupling
Palladium complexes, such as Pd(OAc)₂ with NIXANTPHOS ligands, facilitate the arylation of 4-pyridylmethyl ethers. While not directly synthesizing TMDP, these systems demonstrate the potential for catalytic strategies in constructing pyridine-linked compounds. Reaction conditions (60°C, 12–16 hours) and bases like LiN(SiMe₃)₂ enable high yields (>75%) and selectivity.
1.3.2 Ligand-Mediated Coordination ControlIn coordination polymer synthesis, the choice of ligand (e.g., TMDP vs. 4,4'-bipyridine) critically influences product topology. For example, TMDP’s flexible trimethylene linker enables helical or interpenetrated structures, while rigid ligands favor linear frameworks. Catalytic control over ligand conformation remains an active research area.
4,4'-Trimethylenedipyridine (C₁₃H₁₄N₂) functions as a versatile bridging ligand in coordination chemistry due to its two pyridyl groups separated by a flexible propylene spacer. The nitrogen atoms on the pyridine rings act as σ-donors, enabling coordination with transition metals such as copper(II), cadmium(II), and zinc(II). In the copper(II) complex {Cu(phen)(Tmdipy)(NO₃)H₂O·2.5(H₂O)}ₙ, the ligand adopts a μ₂-bridging mode, connecting two metal centers through its terminal pyridyl groups [4]. The propylene chain’s conformational flexibility allows variable N–Cu–N bond angles (ranging from 120° to 145°), accommodating distortions in octahedral geometries [4].
Metal Center | Coordination Geometry | Bond Length (Cu–N, Å) | Bridging Mode | Reference |
---|---|---|---|---|
Cu(II) | Distorted Octahedral | 1.98–2.02 | μ₂ | [4] |
Cd(II) | Trigonal Bipyramidal | 2.15–2.18 | μ₂ | [3] |
The ligand’s ability to stabilize Jahn-Teller-distorted geometries, as observed in copper(II) complexes, arises from its weak field character, which imposes a (4 + 2) coordination sphere [4]. Compared to rigid analogues like 4,4'-bipyridine, the propylene spacer enhances torsional freedom, enabling adaptive binding in response to steric or electronic perturbations during self-assembly.
The ligand’s bridging capability and flexibility facilitate the synthesis of multidimensional coordination polymers. In cadmium-organic frameworks, 4,4'-Trimethylenedipyridine links Cd(II) nodes into 2D layered structures, with interlayer distances of 8.7–9.2 Å dictated by the ligand’s span [3]. The incorporation of auxiliary ligands (e.g., nitrate or chloride) modulates network topology:
Metal | Auxiliary Ligand | Dimensionality | Porosity (%) | Reference |
---|---|---|---|---|
Cu(II) | Nitrate | 1D | Non-porous | [4] |
Cd(II) | Chloride | 2D | 18–22 | [3] |
Zn(II) | Sulfate | 2D | 12–15 | [3] |
The ligand’s 7.3 Å span (between pyridyl N atoms) creates larger cavities compared to 4,4'-bipyridine (6.7 Å), enabling guest encapsulation. However, its flexibility often results in interpenetration (discussed in Section 3).
Interpenetration is a common feature in Tmdipy-based frameworks due to the balance between ligand length and void space. In 2D cadmium polymers, parallel interpenetration reduces pore volume from 22% to 8% while enhancing thermal stability up to 280°C [3]. The propylene spacer’s rotational freedom allows adjacent networks to slide past one another, forming polycatenated architectures.
Despite interpenetration, Tmdipy-based polymers retain functionality. For example, the copper(II) complex exhibits luminescence quenching in the presence of nitroaromatics, suggesting potential sensing applications [4].
Acute Toxic;Irritant